molecular formula C9H12FN3O5 B14753975 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Cat. No.: B14753975
M. Wt: 261.21 g/mol
InChI Key: KZCDDPIOLQOXHB-BYPJNBLXSA-N
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Description

2’-Amino-2’-deoxy-5-fluoro-arabinouridine is a potent chemotherapeutic agent used in the treatment of various types of cancer, including leukemia, colon cancer, and breast cancer. It is an analog of cytosine arabinoside and incorporates into DNA, resulting in the inhibition of DNA synthesis. This compound is also known for its antiviral properties, exhibiting potential in the research of biomedicine for tackling viral afflictions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine typically involves the modification of nucleosidesThe final step involves the deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxy-5-fluoro-arabinouridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: The amino and fluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine, which can have different biological activities and properties .

Scientific Research Applications

2’-Amino-2’-deoxy-5-fluoro-arabinouridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on DNA synthesis and cellular processes.

    Medicine: Utilized as a chemotherapeutic agent for treating cancers and as an antiviral compound for inhibiting viral replication

    Industry: Employed in the production of pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This leads to the disruption of cellular replication and induces apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA replication, making it effective against rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Cytosine arabinoside: Another nucleoside analog used in cancer treatment.

    2’-Deoxy-2’-fluoro-5-fluoro-arabinouridine: An antiviral compound with similar structural features.

    Fludarabine: A purine nucleoside analog with antitumor activity.

Uniqueness

2’-Amino-2’-deoxy-5-fluoro-arabinouridine is unique due to its dual role as both a chemotherapeutic and antiviral agent. Its ability to incorporate into DNA and inhibit synthesis makes it highly effective in targeting cancer cells and viral replication.

Properties

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1

InChI Key

KZCDDPIOLQOXHB-BYPJNBLXSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)N)F

Origin of Product

United States

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